N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods to synthesize novel heterocyclic compounds incorporating cyclopropyl groups, which are valuable in medicinal chemistry due to their unique spatial and electronic features combined with high metabolic stability. For instance, compounds have been synthesized starting from amino acids and chlorosulfonyl isocyanate, leading to derivatives valuable for asymmetric synthesis (Regainia et al., 2000). Additionally, cyclopropanecarboxylic acid and related derivatives have been used as precursors for synthesizing compounds with potential antibacterial and herbicidal activities (Tian et al., 2009).
Potential Biological Activities
The synthesis of thiadiazoles, triazoles, and other heterocyclic derivatives from cyclopropane dicarboxylic acid has been explored, with some compounds demonstrating promising biological activities, including antimicrobial and anti-inflammatory properties (Sharba et al., 2005). Moreover, specific derivatives have been synthesized for the evaluation of antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties, showcasing the diverse potential applications of these compounds in medicinal chemistry (Kumar & Panwar, 2015).
Anticancer and Antitumor Agents
Compounds incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, indicating the significance of these derivatives in developing new therapeutic agents (Gomha et al., 2017). These studies highlight the potential of cyclopropanecarboxamide derivatives in contributing to the discovery and development of new drugs with improved efficacy and safety profiles.
Herbicidal Activity
The synthesis and evaluation of compounds for their herbicidal activity have also been investigated, with some derivatives showing good efficacy, indicating their potential use in agricultural applications (Wang et al., 2004).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit aphicidal and antifungal activities .
Safety and Hazards
Future Directions
The future directions of research on “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This would provide valuable guidelines for the design and synthesis of novel compounds .
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-11-3-1-2-9(6-11)7-12-8-16-14(19-12)17-13(18)10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAXWCIHANVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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